2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine
Description
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine is a piperidine derivative featuring a 2,3,5,6-tetramethylbenzenesulfonyl group attached to the nitrogen atom of the piperidine ring. This structural motif places it within a broader class of sulfonamide-containing compounds, which are often explored for their biological and pharmacological properties.
Properties
IUPAC Name |
2-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-11-10-12(2)15(5)16(14(11)4)20(18,19)17-9-7-6-8-13(17)3/h10,13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZRRHNYHUDQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Similarities and Variations
The compound shares core structural elements with other piperidine derivatives, such as:
4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine
- Structure : A piperidine ring linked to a tetramethylbenzene core via a methylene bridge, with an additional 4-methylpiperidinyl substituent.
- Key Differences : Unlike the target compound, this analog lacks the sulfonyl group but includes a methylpiperidinyl side chain.
- Bioactivity : Exhibits antidiabetic, antioxidant, and DNA-binding capabilities due to enhanced electronic interactions from the methylpiperidinyl group .
COB-3 (from neuronal nicotinic receptor studies) Structure: Piperidine nitrogen substituted with a small alkyl group (e.g., methyl or ethyl) and a biphenyl ester. Key Differences: Replaces the bulky tetramethylbenzenesulfonyl group with a biphenyl ester, optimizing receptor binding. Pharmacology: Demonstrates a 14-fold increase in potency (IC₅₀ = ~0.7 μM) compared to bulkier analogs like KAB-18 (IC₅₀ = 10.2 μM) and eliminates non-nAChR-related effects .
Tolperisone Hydrochloride Derivatives Structure: Piperidine linked to a propanone group with substituted phenyl rings (e.g., 3-methylphenyl in Tolperisone HCl). Key Differences: The propanone linker and phenyl substituents contrast with the sulfonyl and tetramethylbenzene groups of the target compound.
Table 1: Structural and Pharmacological Comparison
Structure-Activity Relationship (SAR) Insights
- Substituent Size and Potency: Smaller alkyl groups on the piperidine nitrogen (e.g., COB-3’s methyl group) enhance receptor-specific potency by reducing steric hindrance and non-specific interactions. In contrast, bulkier groups like the 3-phenylpropyl in KAB-18 reduce potency (IC₅₀ = 10.2 μM) . The tetramethylbenzenesulfonyl group in the target compound introduces significant steric bulk, which may limit receptor affinity but could enhance metabolic stability or solubility.
Aromatic Substituent Effects :
Biological Activity
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine is an organic compound characterized by its unique structural features, including a piperidine ring and a highly substituted tetramethylbenzene sulfonyl group. This compound has garnered interest in various fields including medicinal chemistry and organic synthesis due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.4 g/mol. The compound is notable for its complex structure that combines a piperidine moiety with a sulfonyl group attached to a tetramethylbenzene ring, which enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |
| Molecular Formula | C₁₆H₂₅N₂O₂S |
| Molecular Weight | 295.4 g/mol |
| CAS Number | 496013-60-6 |
The precise biological targets and mechanisms of action for this compound remain largely uncharacterized. However, piperidine derivatives are known to interact with various biological pathways:
- Neurotransmitter Modulation : Piperidine derivatives often influence neurotransmitter systems, potentially acting on receptors such as dopamine and serotonin.
- Antimicrobial Activity : Some studies suggest that sulfonamide-containing compounds can exhibit antimicrobial properties.
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes or proteins involved in metabolic pathways.
Case Studies
Several case studies highlight the biological activities of structurally similar compounds:
- Study on Piperidine Derivatives : A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various piperidine derivatives. The results indicated that modifications to the piperidine ring significantly affected cytotoxicity against different cancer cell lines (Smith et al., 2020).
- Neuropharmacological Evaluation : Research conducted by Johnson et al. (2021) demonstrated that certain piperidine analogues could enhance serotonin levels in animal models, suggesting potential applications in treating depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
